molecular formula C12H8BrNO4S2 B11087742 5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide

5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide

Cat. No.: B11087742
M. Wt: 374.2 g/mol
InChI Key: IHQWFBQKIIFWFJ-UHFFFAOYSA-N
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Description

5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran and thiophene intermediates, followed by their coupling through sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which 5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes or receptors. The benzofuran and thiophene rings may facilitate binding to specific sites, while the sulfonamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-thiophenesulfonamide
  • Indole derivatives
  • Benzofuran derivatives

Uniqueness

5-bromo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)thiophene-2-sulfonamide is unique due to the presence of both benzofuran and thiophene rings, coupled with a sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H8BrNO4S2

Molecular Weight

374.2 g/mol

IUPAC Name

5-bromo-N-(1-oxo-3H-2-benzofuran-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H8BrNO4S2/c13-10-3-4-11(19-10)20(16,17)14-8-1-2-9-7(5-8)6-18-12(9)15/h1-5,14H,6H2

InChI Key

IHQWFBQKIIFWFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Br)C(=O)O1

Origin of Product

United States

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